Cas no 1479392-93-2 (3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol)

3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol 化学的及び物理的性質
名前と識別子
-
- 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol
- AKOS015330115
- EN300-1897857
- 1479392-93-2
-
- インチ: 1S/C11H14BrNO/c12-10-4-2-1-3-9(10)11(7-13)5-8(14)6-11/h1-4,8,14H,5-7,13H2
- InChIKey: ZMWYIXVFYPZOFR-UHFFFAOYSA-N
- ほほえんだ: BrC1C=CC=CC=1C1(CN)CC(C1)O
計算された属性
- せいみつぶんしりょう: 255.02588g/mol
- どういたいしつりょう: 255.02588g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 2
- 複雑さ: 204
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 46.2Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1897857-0.5g |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |
1479392-93-2 | 0.5g |
$877.0 | 2023-09-18 | ||
Enamine | EN300-1897857-1.0g |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |
1479392-93-2 | 1g |
$1172.0 | 2023-06-01 | ||
Enamine | EN300-1897857-10.0g |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |
1479392-93-2 | 10g |
$5037.0 | 2023-06-01 | ||
Enamine | EN300-1897857-1g |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |
1479392-93-2 | 1g |
$914.0 | 2023-09-18 | ||
Enamine | EN300-1897857-10g |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |
1479392-93-2 | 10g |
$3929.0 | 2023-09-18 | ||
Enamine | EN300-1897857-5g |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |
1479392-93-2 | 5g |
$2650.0 | 2023-09-18 | ||
Enamine | EN300-1897857-0.1g |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |
1479392-93-2 | 0.1g |
$804.0 | 2023-09-18 | ||
Enamine | EN300-1897857-2.5g |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |
1479392-93-2 | 2.5g |
$1791.0 | 2023-09-18 | ||
Enamine | EN300-1897857-0.05g |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |
1479392-93-2 | 0.05g |
$768.0 | 2023-09-18 | ||
Enamine | EN300-1897857-0.25g |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol |
1479392-93-2 | 0.25g |
$840.0 | 2023-09-18 |
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Zongle Ma,Bojun Peng,Jian Zeng,Yingbin Zhang,Kai-Wu Luo,Ling-Ling Wang New J. Chem., 2020,44, 15439-15445
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3. A bimodal-pore strategy for synthesis of Pt3Co/C electrocatalyst toward oxygen reduction reaction†Wei Hong,Xinran Shen,Fangzheng Wang,Xin Feng,Jing Li,Zidong Wei Chem. Commun., 2021,57, 4327-4330
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Guang-Bo Wang,Sha Li,Cai-Xin Yan,Qian-Qian Lin,Fu-Cheng Zhu,Yan Geng,Yu-Bin Dong Chem. Commun., 2020,56, 12612-12615
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Rong Sun,Xiao-Jiao Du,Chun-Yang Sun,Song Shen,Yang Liu,Yan Bao,Yan-Hua Zhu Biomater. Sci., 2015,3, 1105-1113
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Rafael A. Allão Cassaro,Jackson A. L. C. Resende,Sauli Santos Jr.,Lorenzo Sorace,Maria G. F. Vaz CrystEngComm, 2013,15, 8422-8425
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-olに関する追加情報
Introduction to 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol (CAS No. 1479392-93-2)
3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol (CAS No. 1479392-93-2) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique cyclobutanol core and functional groups, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol consists of a cyclobutanol ring substituted with an aminomethyl group and a 2-bromophenyl group. The cyclobutanol ring, a four-membered cyclic alcohol, is known for its strained structure, which can influence the compound's reactivity and biological properties. The presence of the aminomethyl group adds further complexity and potential for interaction with biological targets, while the 2-bromophenyl group introduces halogenation, which can enhance the compound's lipophilicity and metabolic stability.
Recent studies have explored the potential of 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol in various therapeutic areas. One notable area of research is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound effectively inhibits the activity of a key enzyme implicated in neurodegenerative diseases. The enzyme inhibition properties of 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol suggest its potential as a lead compound for developing new treatments for conditions such as Alzheimer's disease and Parkinson's disease.
In addition to its enzyme inhibition properties, 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol has shown promise in modulating cellular signaling pathways. Research conducted at the University of California, San Francisco, demonstrated that this compound can selectively modulate G protein-coupled receptors (GPCRs), which are important targets for many drugs. The ability to modulate GPCRs could have significant implications for treating a wide range of disorders, including cardiovascular diseases, metabolic disorders, and psychiatric conditions.
The pharmacokinetic properties of 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol have also been investigated to assess its suitability as a drug candidate. Studies have shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Its lipophilicity, conferred by the 2-bromophenyl group, enhances its ability to cross biological membranes, while the cyclobutanol core provides structural rigidity that can improve metabolic stability. These properties make 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol an attractive candidate for further preclinical and clinical development.
Toxicity studies on 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol have been conducted to ensure its safety profile. Preliminary results indicate that this compound has low toxicity at therapeutic concentrations. However, ongoing research is necessary to fully understand its long-term effects and potential side effects in humans. Safety assessments are crucial for advancing this compound through the drug development pipeline.
The synthesis of 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol has been optimized to improve yield and purity. Various synthetic routes have been explored, including multistep processes involving Grignard reactions, nucleophilic substitutions, and catalytic hydrogenations. These methods have been refined to produce high-quality material suitable for preclinical studies and beyond.
In conclusion, 3-(aminomethyl)-3-(2-bromophenyl)cyclobutan-1-ol (CAS No. 1479392-93-2) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique molecular structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to uncover new insights into its mechanisms of action and potential uses in treating various diseases.
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